molecular formula C14H16N2OS2 B1302133 5-(4-Diethylaminobenzylidene)rhodanine CAS No. 35778-58-6

5-(4-Diethylaminobenzylidene)rhodanine

Cat. No.: B1302133
CAS No.: 35778-58-6
M. Wt: 292.4 g/mol
InChI Key: CWQLQYNQWCTDQF-UHFFFAOYSA-N
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Description

5-(4-Diethylaminobenzylidene)rhodanine (CAS 35778-58-6) is a rhodanine-based derivative recognized for its significant complexing properties for heavy metal ions . This heterocyclic compound features sulfur and nitrogen atoms in its structure, which act as high electron-density centers for the coordination and detection of metal cations such as Ag(I), Hg(II), Cu(II), and Pb(II) . Its primary research value lies in the development of chemical sensors, particularly in the preparation of chemically modified electrodes (CMEs) for electrochemical analysis . In application, this compound serves as a key component in colorimetric and electrochemical sensors for the detection of heavy metals . When used to form polymeric films on electrodes, it creates surfaces with selective complexing abilities. Research comparing its performance to analogous structures has shown it to be a sensitive material for the recognition of metal ions in solution . Beyond sensing, rhodanine derivatives are also investigated for their utility in forming protective polymer layers on metal surfaces to inhibit corrosion and for their potential use in conductive films and photovoltaic cells due to their conductive properties . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQLQYNQWCTDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35778-58-6
Record name p-Diethylaminobenzylidenerhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35778-58-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-[p-(diethylamino)benzylidene]-2-thioxothiazolidin-4-one
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Synthetic Methodologies and Chemoenzymatic Approaches

Knoevenagel Condensation as a Foundational Synthetic Route

The Knoevenagel condensation is the cornerstone for the synthesis of 5-arylidene rhodanine (B49660) derivatives, including 5-(4-Diethylaminobenzylidene)rhodanine. nanobioletters.comekb.eg This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine or its N-3 substituted derivatives, with an aromatic aldehyde, such as 4-Diethylaminobenzaldehyde. derpharmachemica.comnih.gov The reaction is characterized by its high efficiency and the formation of a stable exocyclic double bond at the C-5 position of the rhodanine ring. nih.gov The general method involves reacting rhodanine with the chosen aldehyde, often in the presence of a catalyst and a suitable solvent system, to yield the desired 5-arylidene rhodanine product. nanobioletters.comderpharmachemica.com

Significant research has been dedicated to optimizing the Knoevenagel condensation for the synthesis of 5-arylidene rhodanine derivatives to improve yields, reduce reaction times, and simplify work-up procedures. A variety of catalytic systems and reaction media have been explored.

Catalysts range from simple bases like triethylamine (B128534) to more complex systems. nih.govmdpi.com For instance, Brønsted acidic ionic liquids such as [Et3NH][HSO4] have been employed effectively, offering the advantages of being cost-effective, environmentally benign, and reusable under solvent-free conditions. researchgate.net Heterogeneous catalysts, including copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs), have also been successfully used, particularly in aqueous media, allowing for easy magnetic separation and catalyst recycling. nanobioletters.com Other catalysts like alum (KAl(SO4)2·12H2O), diammonium hydrogen phosphate (B84403), and L-proline-based deep eutectic solvents have proven effective, especially when combined with green chemistry principles. derpharmachemica.comnih.govnih.gov

The choice of solvent and energy source also plays a crucial role. While traditional organic solvents have been used, a shift towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), and ionic liquids is evident. nanobioletters.comderpharmachemica.comnih.gov Non-conventional energy sources such as microwave irradiation (MWI) and ultrasonication have been shown to dramatically accelerate the reaction, often leading to higher yields in significantly shorter times compared to conventional heating methods. derpharmachemica.comresearchgate.net For example, a microwave-assisted, alum-catalyzed reaction in water can increase the yield of 5-arylidenerhodanine from 78% (under conventional reflux for 2 hours) to 94% in just 10 minutes. derpharmachemica.com

Table 1: Optimization of Knoevenagel Condensation Conditions for 5-Arylidene Rhodanine Synthesis
CatalystSolvent/ConditionsEnergy SourceReaction TimeYield (%)Reference
Alum (15 mol%)WaterMicrowave (MW)10 min94 derpharmachemica.com
Alum (15 mol%)WaterConventional (Reflux)2 hr78 derpharmachemica.com
CuFe2O4 NPs (20 mg)WaterConventional (100°C)30-40 minHigh nanobioletters.com
NoneL-proline/glycerol (DES)Conventional (60°C)1 hr94 nih.govbeilstein-journals.org
(NH4)2HPO4WaterConventional (90°C)ShortHigh nih.gov
[Et3NH][HSO4] (20 mol%)Solvent-freeConventional (80°C)20 minExcellent nanobioletters.comresearchgate.net
NonePolyethylene Glycol (PEG)Conventional (80°C)ShortVery High nih.gov

The principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogs. These protocols aim to minimize environmental impact by using non-toxic solvents, reducing waste, and improving energy efficiency. derpharmachemica.com

A prominent green approach is the use of water as a reaction medium, which is inexpensive, non-toxic, and environmentally safe. nanobioletters.comderpharmachemica.comnih.gov The Knoevenagel condensation has been successfully performed in water using catalysts like alum or diammonium hydrogen phosphate, providing high yields and simple work-up procedures. derpharmachemica.comnih.gov Another strategy involves using deep eutectic solvents (DES), such as a mixture of L-proline and glycerol, which are biodegradable and can be catalyst-free, fast, and sustainable. nih.govbeilstein-journals.org

Solvent-free reactions, often facilitated by microwave irradiation or the use of ionic liquids, represent another significant advancement. derpharmachemica.comresearchgate.netscholarsresearchlibrary.com These methods reduce the use of volatile organic compounds and often lead to shorter reaction times and cleaner product formation. derpharmachemica.comscholarsresearchlibrary.com The use of recyclable catalysts, such as magnetically separable CuFe2O4 nanoparticles, further enhances the green credentials of these synthetic routes by allowing for easy recovery and reuse. nanobioletters.com

Synthesis of Rhodanine-3-Carboxyalkyl Acid Derivatives

Modifying the rhodanine core at the N-3 position, particularly by introducing a carboxyalkyl chain, is a key strategy for creating derivatives with diverse properties. mdpi.comresearchgate.net These rhodanine-3-carboxyalkyl acids serve as important intermediates that can be further functionalized. researchgate.net

The synthesis of rhodanine-3-carboxyalkyl acids often begins with functionalized amino acid precursors. researchgate.net For example, rhodanine-3-acetic acid can be synthesized from glycine. chemicalbook.comnih.gov The general procedure involves reacting an amino acid with carbon disulfide in a basic aqueous solution to generate a dithiocarbamate (B8719985) intermediate. researchgate.net This intermediate is then reacted with a haloacetic acid (like sodium chloroacetate) followed by acid-mediated intramolecular cyclization to form the rhodanine-3-carboxyalkyl acid ring system. researchgate.netchemicalbook.com This multi-step, one-pot synthesis provides the desired precursors in good yields. researchgate.net

Once the rhodanine-3-carboxyalkyl acid precursors are prepared, they are subjected to Knoevenagel condensation with various aromatic aldehydes to yield the final 5-arylidene derivatives. mdpi.comresearchgate.net The reaction is typically carried out by heating a mixture of the rhodanine-3-carboxyalkyl acid and the aldehyde in a suitable solvent, such as isopropanol (B130326) or glacial acetic acid, with a base like triethylamine acting as a catalyst. mdpi.comnih.gov Molecular sieves are sometimes added to remove the water formed during the reaction, driving the equilibrium towards the product. mdpi.com Following the reaction, the product is typically precipitated by acidification and purified by crystallization. mdpi.com This method has been used to synthesize a wide array of derivatives, including homologs of the drug epalrestat (B1671369). mdpi.com

Strategies for Preparing Substituted Arylidene-Rhodanine Analogs

The structural diversity of arylidene-rhodanine analogs is primarily achieved by varying the aromatic aldehyde used in the Knoevenagel condensation. ekb.egderpharmachemica.com This allows for the introduction of a wide range of substituents onto the benzylidene moiety at the C-5 position of the rhodanine ring. nih.gov

By selecting aldehydes with different electron-donating or electron-withdrawing groups, as well as various substitution patterns (ortho, meta, para), a large library of analogs can be generated. derpharmachemica.comnih.gov Heteroaromatic aldehydes can also be used to introduce different ring systems. mdpi.comnih.gov The synthetic protocols, particularly the optimized and green Knoevenagel condensation methods, are generally applicable to a broad scope of aromatic aldehydes, making this a versatile strategy for creating new rhodanine derivatives. derpharmachemica.comnih.govsemanticscholar.org This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov

Rational Design and Introduction of Functional Groups at the C-5 Position

The most prevalent strategy for functionalizing the rhodanine core is the introduction of various substituents at the C-5 position. This is typically achieved through a Knoevenagel condensation reaction, which involves the reaction of the active methylene group at C-5 of the rhodanine ring with an aldehyde or ketone. researchgate.net This reaction is a cornerstone in the synthesis of 5-arylidenethodanine derivatives, including this compound.

The rational design of these compounds involves selecting specific aldehydes to condense with the rhodanine moiety. The choice of aldehyde dictates the nature of the substituent at the C-5 position, which in turn significantly influences the molecule's chemical and biological properties. A wide array of aromatic and heteroaromatic aldehydes can be utilized, allowing for the introduction of diverse functional groups. nih.gov For instance, the reaction of rhodanine with 4-diethylaminobenzaldehyde yields the titular compound. The introduction of different substituted aromatic groups linked to the C-5 carbon atom is a key strategy in structure-activity relationship (SAR) studies. researchgate.net

The efficiency of the Knoevenagel condensation can be enhanced through various catalytic systems and reaction conditions, including the use of environmentally friendly deep eutectic solvents, which can make the process catalyst-free and sustainable. nih.gov The reaction conditions for synthesizing various 5-arylidenethodanines are summarized in the table below.

Table 1: Examples of Knoevenagel Condensation for C-5 Functionalization This interactive table summarizes various aldehydes used in the Knoevenagel condensation with rhodanine to produce different C-5 substituted derivatives, along with the reaction conditions and resulting yields.

Aldehyde Catalyst/Solvent Conditions Yield (%) Resulting C-5 Substituent
3-Hydroxy-4-methoxybenzaldehyde Pro/Gly (1:2) DES 60 °C, 1 h 92% 3-Hydroxy-4-methoxybenzylidene
3,4-Dihydroxybenzaldehyde Pro/Gly (1:2) DES 60 °C, 3 h 99% 3,4-Dihydroxybenzylidene
3-Nitrobenzaldehyde Pro/Gly (1:2) DES 60 °C, 1 h 79% 3-Nitrobenzylidene
Pyrrole-2-carboxaldehyde Pro/Gly (1:2) DES 60 °C, 1 h 86% Pyrrol-2-ylmethylidene

Chemical Modifications at the N-3 Position of the Rhodanine Core

Alongside the C-5 position, the nitrogen atom at the N-3 position of the rhodanine ring is a key site for chemical modification. f1000research.com Functionalization at this position can significantly alter the physicochemical properties of the molecule. Various synthetic strategies have been developed to introduce a wide range of substituents at the N-3 position, often leading to 3,5-disubstituted rhodanine derivatives which can exhibit enhanced biological activity compared to their monosubstituted counterparts. researchgate.net

One efficient approach involves a base-assisted, one-pot coupling and cyclization process. This method can utilize a primary amine, carbon disulfide, and a suitable chloroacetyl derivative to construct the N-substituted rhodanine ring system. nih.gov This strategy is valued for its tolerance of a broad range of functional groups and its scalability. nih.gov

Another common method for N-3 modification involves the synthesis of N-aminorhodanine, which can then be reacted with various aldehydes to form Schiff bases. For example, 3-aminorhodanine can be condensed with aldehydes like 4-(dimethylamino)benzaldehyde (B131446) or pyridine-4-carbaldehyde. The resulting N-substituted rhodanine can then undergo a subsequent Knoevenagel condensation at the C-5 position to yield 3,5-disubstituted derivatives. f1000research.comresearchgate.net Glycosylation at the N-3 position has also been explored, where rhodanine is reacted with sugar derivatives like α-acetobromoglucose under basic conditions to produce N-glycosylated rhodanines. acs.org

Table 2: Synthetic Approaches for N-3 Position Modification This interactive table outlines different methods for introducing functional groups at the N-3 position of the rhodanine core.

Reactants Method Resulting N-3 Substituent
Primary amine, Carbon disulfide, Methyl (2-chloroacetyl)carbamate One-pot coupling and cyclization Various alkyl or aryl groups
3-Aminorhodanine, Pyridine-4-carbaldehyde Schiff base formation (Pyridin-4-ylmethylene)amino
Rhodanine, α-Acetobromoglucose, NaH Nitrogen glycosylation β-D-Glucopyranosyl

Polymerization Techniques for Rhodanine-Containing Macromolecules

The unique chemical properties of rhodanine have been harnessed not only for small molecule synthesis but also for the construction of complex macromolecular architectures. Specific polymerization techniques leverage the rhodanine moiety to create polymers with novel topologies, such as multicyclic and branched structures. nih.govresearchgate.net

Anionic Ring-Opening Polymerization

Rhodanine can function as an efficient initiator for the anionic ring-opening polymerization (AROP) of certain monomers, particularly thiiranes. nih.govresearchgate.net In this process, an anion, such as a thiolate, attacks the highly polarized carbon-sulfur double bond (C=S) of the rhodanine ring. This attack initiates the ring-opening of the thiirane (B1199164) monomer, leading to the formation of a cyclic polythioether by expanding the rhodanine ring. researchgate.net

This method is distinct from the ring-opening polymerization of N-carboxyanhydrides (NCAs) used for polypeptide synthesis. upc.eduresearchgate.net In the rhodanine-initiated AROP, the rhodanine molecule itself is incorporated into the resulting polymer structure, serving as a dual-purpose molecule: both an initiator and a structural component. nih.govresearchgate.net This process allows for the creation of cyclic polymers from monomers that would typically form linear chains. researchgate.net

Construction of Multicyclic and Branched Polymers

A powerful strategy for creating advanced polymer architectures involves combining the Knoevenagel condensation with rhodanine-initiated anionic ring-opening polymerization. nih.govresearchgate.net This dual-reaction approach allows for the synthesis of complex multicyclic and branched polymers that are otherwise difficult to access. nih.gov

The process begins with a Knoevenagel polycondensation, where bifunctional rhodanine monomers are reacted with dialdehyde (B1249045) monomers. This step produces a linear or branched polymer backbone that contains multiple rhodanine units. researchgate.net These embedded rhodanine moieties can then each act as an initiation site for the AROP of a thiirane monomer. researchgate.netresearchgate.net

When this AROP is initiated from a linear polymer backbone containing rhodanine units, it results in a linear multicyclic polymer, where each rhodanine unit has been expanded into a larger ring structure within the main chain. researchgate.net If a branched or hyperbranched polymer containing rhodanine units is used as the macroinitiator, the subsequent AROP leads to the formation of a branched multicyclic polymer. researchgate.netresearchgate.net This versatile chemistry provides a straightforward pathway to a wide variety of complex polymer topologies by controlling the structure of the initial rhodanine-containing polymer. nih.gov

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds by probing the interaction of electromagnetic radiation with the molecule. Each method provides unique information about the compound's functional groups, connectivity, and electronic environment.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. While a specific, experimentally verified IR spectrum for 5-(4-diethylaminobenzylidene)rhodanine is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of rhodanine (B49660) and its derivatives.

The key functional groups in this compound would produce the following characteristic vibrations:

N-H Stretching: The rhodanine ring contains a secondary amine, which is expected to show a stretching vibration in the region of 3100-3300 cm⁻¹.

C=O Stretching: The carbonyl group of the rhodanine ring typically exhibits a strong absorption band. Due to conjugation with the exocyclic double bond, this peak is expected to appear in the range of 1690-1720 cm⁻¹.

C=C Stretching: The stretching vibration of the exocyclic carbon-carbon double bond and the aromatic ring C=C bonds would likely appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C=S Stretching: The thiocarbonyl group is a key feature of the rhodanine core, and its stretching vibration is expected in the 1050-1250 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Rhodanine Ring)Stretching3100 - 3300
C=O (Rhodanine Ring)Stretching1690 - 1720
C=C (Aromatic & Exocyclic)Stretching1450 - 1650
C=S (Rhodanine Ring)Stretching1050 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Specific experimental ¹H and ¹³C NMR data for this compound are not readily found in peer-reviewed literature. However, the expected chemical shifts can be inferred from the structure and data for analogous compounds.

¹H NMR:

Aromatic Protons: The protons on the diethylaminobenzylidene ring would appear as doublets in the aromatic region (approximately 6.5-7.5 ppm).

Vinylic Proton: The single proton on the exocyclic double bond (-CH=) would likely be found further downfield (7.0-8.0 ppm) due to conjugation.

Ethyl Protons: The diethylamino group would show a quartet for the methylene (B1212753) (-CH₂-) protons (around 3.4 ppm) and a triplet for the methyl (-CH₃) protons (around 1.2 ppm).

N-H Proton: The rhodanine N-H proton would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl (C=O) and thiocarbonyl (C=S) carbons of the rhodanine ring (typically in the 170-200 ppm range), the aromatic carbons, the vinylic carbons, and the carbons of the diethylamino group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 7.5110 - 150
Vinylic C-H7.0 - 8.0120 - 140
N-CH₂-CH₃~3.4 (quartet)~45
N-CH₂-CH₃~1.2 (triplet)~12
C=O-170 - 180
C=S-190 - 200

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically show strong absorption in the UV or visible range. The extended π-system, which includes the diethylaminophenyl group, the exocyclic double bond, and the rhodanine ring, is expected to result in a significant absorption band at a long wavelength (a bathochromic shift).

For the closely related analogue, 5-(4-dimethylaminobenzylidene)rhodanine, a maximum absorption wavelength (λmax) is observed at 451 nm when measured in acetone. It is anticipated that this compound would exhibit a similar λmax, possibly with a slight shift due to the difference in the alkyl substituents on the nitrogen atom.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many conjugated molecules are fluorescent, there is no readily available data in the scientific literature to confirm or characterize the fluorescence properties (e.g., excitation and emission wavelengths, quantum yield) of this compound.

Table 3: Electronic Absorption Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compoundNot ReportedNot ReportedNot Reported
5-(4-Dimethylaminobenzylidene)rhodanine (Analogue)Acetone451Not Reported

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₄H₁₆N₂OS₂, giving it a molecular weight of 292.42 g/mol . The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 292.

The fragmentation pattern provides valuable structural information. A key fragmentation involves the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a significant peak at m/z = 263. This is a characteristic fragmentation of N,N-diethylanilines. Further fragmentation pathways can also be observed.

Table 4: Mass Spectrometry Data for this compound
m/zProposed FragmentRelative Intensity
292[M]⁺ (Molecular Ion)High
263[M - CH₂CH₃]⁺High
146[C₁₀H₁₂N]⁺Moderate

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and other geometric parameters.

Determination of Absolute Configuration and Crystal Packing

Single-crystal XRD analysis provides the absolute configuration of chiral molecules and detailed insights into the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking.

There is no published single-crystal X-ray diffraction data available for this compound in the Cambridge Structural Database or other common scientific literature depositories. However, the crystal structure of the analogous compound, 5-(4-dimethylaminobenzylidene)rhodanine, has been reported. This analogue crystallizes in the monoclinic crystal system with the space group P2₁/c. In its crystal structure, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. It is plausible that this compound would exhibit similar crystal packing features, driven by the same hydrogen bonding motif between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.

Table 5: Single-Crystal X-ray Diffraction Data for 5-(4-Dimethylaminobenzylidene)rhodanine (Analogue)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9359
b (Å)11.2480
c (Å)26.6703
β (°)93.853
Volume (ų)1177.08

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The supramolecular assembly and crystal packing of this compound and its derivatives are significantly influenced by a network of intermolecular interactions. While a detailed crystallographic study focused solely on this compound is not extensively reported in the reviewed literature, the analysis of closely related structures provides significant insight into the types of non-covalent interactions that govern its solid-state architecture.

Research on the crystal structure of salts derived from rhodanine derivatives, such as 3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propionate, reveals the prevalence of specific intermolecular contacts. nih.gov The crystal packing in these systems is often dominated by a network of hydrogen bonds. nih.gov

Key intermolecular interactions observed in related rhodanine structures include:

N-H···O Hydrogen Bonds: This is a classic and strong hydrogen bonding motif where the hydrogen atom attached to the nitrogen of the rhodanine ring interacts with the oxygen atom of the carbonyl group of an adjacent molecule. This interaction plays a crucial role in the formation of chains or dimeric structures in the crystal lattice. nih.gov

Other Non-Covalent Interactions: In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and van der Waals forces are also expected to contribute to the stabilization of the crystal lattice of this compound.

The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, which in turn influences the material's physical properties such as solubility, melting point, and stability.

Table 1: Common Intermolecular Interactions in Rhodanine Derivatives

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Hydrogen BondN-H (Rhodanine)C=O (Rhodanine)Primary driving force for molecular assembly, often leading to chains or dimers. nih.gov
Weak Hydrogen BondC-H (Aromatic/Alkyl)C=O (Rhodanine)Contributes to the overall stability and three-dimensional network. nih.gov
Weak Hydrogen BondC-H (Aromatic/Alkyl)C=S (Rhodanine)Further stabilizes the crystal lattice through weaker interactions. nih.gov

Application of Advanced Chromatographic and Spectroscopic Hybrid Techniques

The detailed characterization and analysis of complex organic molecules like this compound in various matrices necessitate the use of powerful analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable tools in this regard. While specific applications of these advanced hybrid techniques directly to this compound are not extensively detailed in the available literature, the principles of these methods are broadly applicable for its analysis.

Commonly employed hyphenated techniques that would be suitable for the analysis of this compound and its derivatives include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of organic compounds. In the context of this compound, LC-MS could be utilized for:

Purity Assessment: Determining the purity of synthesized batches of the compound and identifying any impurities.

Metabolite Identification: In biological studies, LC-MS could be used to identify metabolites of this compound in various biological fluids or tissues.

Stability Studies: Monitoring the degradation of the compound under different conditions to assess its stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, which may have limited volatility, derivatization might be necessary to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

Integration with Chemometric Approaches for Data Interpretation

The large and complex datasets generated by modern spectroscopic and chromatographic instruments often require advanced data analysis methods for the extraction of meaningful chemical information. Chemometrics, the application of mathematical and statistical methods to chemical data, provides a powerful toolkit for this purpose.

For a compound like this compound, chemometric approaches can be integrated with spectroscopic and chromatographic data in several ways:

Multivariate Calibration: In quantitative analysis, chemometric models such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be developed to correlate spectroscopic data (e.g., UV-Vis or infrared spectra) with the concentration of the compound. This allows for rapid and non-destructive quantification of this compound in various samples.

Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to explore and visualize complex datasets. For instance, PCA could be applied to a set of spectra from different batches of this compound to identify batch-to-batch variations or to classify samples based on their spectral fingerprints.

Signal Resolution: In cases where the signal of this compound overlaps with signals from other components in a mixture, multivariate curve resolution (MCR) methods can be employed to resolve the pure component spectra and concentration profiles from the mixed signals.

The integration of chemometrics with advanced analytical techniques enables a more comprehensive and robust analysis of this compound, facilitating a deeper understanding of its properties and behavior.

Table 2: Potential Applications of Chemometrics in the Analysis of this compound

Chemometric TechniqueAnalytical Data SourcePotential Application
Principal Component Analysis (PCA)Spectroscopic data (UV-Vis, IR, NMR)Exploratory data analysis, pattern recognition, outlier detection.
Partial Least Squares (PLS) RegressionSpectroscopic data and concentration dataQuantitative analysis, calibration model development.
Multivariate Curve Resolution (MCR)Chromatographic-spectroscopic data (e.g., LC-DAD)Resolution of co-eluting peaks, spectral deconvolution.

Computational Investigations and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of rhodanine (B49660) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations allow for the prediction of various molecular properties that can be correlated with experimental data. mdpi.com

Molecular Geometry Optimization and Electronic Structure Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the 5-(4-Diethylaminobenzylidene)rhodanine molecule, a process known as geometry optimization. researchgate.net This foundational step is critical, as the electronic properties are intrinsically linked to the molecular structure.

The electronic structure is further analyzed by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. mdpi.comresearchgate.net

For this compound, the presence of the electron-donating diethylamino group significantly influences its electronic properties. mdpi.com This group increases the energy of the HOMO, thereby reducing the HOMO-LUMO gap and making the molecule more reactive and easier to oxidize compared to rhodanine or its simple benzylidene derivative. mdpi.com DFT calculations show that the HOMO is typically localized over the diethylaminobenzylidene portion, while the LUMO is distributed across the rhodanine core and the exocyclic double bond, indicating a significant intramolecular charge transfer (ICT) character upon excitation. mdpi.com

Table 1. Calculated Electronic Properties of Rhodanine Derivatives (DFT: ωB97XD/6-311++G**) mdpi.com
Compoundunfold_moreHOMO (eV)unfold_moreLUMO (eV)unfold_moreEnergy Gap (ΔE) (eV)unfold_moreDipole Moment (Debye)unfold_more
Rhodanine-7.21-1.635.582.06
5-Benzylidenerhodanine-6.42-2.583.843.98
This compound-5.33-2.013.328.84

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations are also utilized to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of bonds.

For this compound, specific vibrational modes, like the stretching frequencies of the carbonyl (C=O) and thiocarbonyl (C=S) groups, are of particular interest. researchgate.net The calculated frequencies can be compared with experimental data from FT-IR spectroscopy. researchgate.net This comparison helps to validate the computational model and aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net Often, the calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity present in experimental measurements. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Spectra

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its computational efficiency. nih.govchemrxiv.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. rsc.org These calculated energies can be directly related to the absorption maxima (λ_max) observed in experimental UV-Visible absorption spectra. researchgate.net

The accuracy of TD-DFT results can depend significantly on the choice of the exchange-correlation functional, especially for molecules with charge-transfer character. nih.gov Functionals like CAM-B3LYP and ωB97X-D, which include long-range corrections, often provide more accurate predictions for such systems. nih.gov TD-DFT calculations for this compound can elucidate the nature of its electronic transitions, confirming, for instance, the HOMO-LUMO transition as the primary contributor to its main absorption band and quantifying its charge-transfer character. chemrxiv.org

Quantum Chemical Descriptors and Wave Function-Based Property Analysis

Beyond standard DFT, a variety of analysis methods are used to extract deeper chemical insight from the calculated wave function and electron density. These methods provide a more intuitive picture of electron distribution and bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonding. aps.org It provides a measure of the probability of finding an electron pair in a given region of space. researchgate.net ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. aps.org A value of 0.5 is typical for regions of delocalized, metallic-like bonding, while lower values signify areas with very low electron density. researchgate.net

The Localized Orbital Locator (LOL) provides similar information to ELF but is based on the kinetic energy density. It helps to distinguish regions with fast electrons (like bonding regions) from those with slow electrons. scispace.com For this compound, ELF and LOL analyses would map out the covalent framework, highlight the positions of lone pairs on the nitrogen, oxygen, and sulfur atoms, and visualize the delocalized π-electron system across the molecule.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that correspond to the classic Lewis structure representation. wisc.edu This method allows for the quantitative analysis of interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net

These donor-acceptor interactions, also known as hyperconjugative interactions, represent the delocalization of electron density from the idealized Lewis structure and are key to understanding molecular stability and reactivity. researchgate.net For this compound, NBO analysis can quantify the delocalization of lone pairs from the nitrogen and sulfur atoms into anti-bonding π* orbitals of the conjugated system, which stabilizes the molecule. researchgate.net

Associated with NBO is Natural Population Analysis (NPA), a method for assigning partial atomic charges. wisc.edu NPA is considered more robust and less dependent on the basis set choice compared to other methods like Mulliken population analysis. wisc.eduuni-rostock.de The calculated natural charges provide insight into the electrostatic potential of the molecule and can help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Non-Covalent Interaction (NCI) Analysis

A specific Non-Covalent Interaction (NCI) analysis for this compound is not extensively detailed in publicly available research. However, the principles of NCI analysis provide a framework for understanding the types of interactions that govern the molecule's structure and its potential interactions with biological targets.

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions in molecular systems. These interactions are crucial for understanding molecular recognition, protein-ligand binding, and crystal packing. The analysis is based on the electron density and its derivatives, which allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonds. The results are often depicted as 2D or 3D plots where different colors represent different types of interactions. For instance, blue or green surfaces typically indicate attractive forces like hydrogen bonds and van der Waals interactions, while red surfaces signify repulsive, steric clashes.

Based on the structure of this compound, several types of non-covalent interactions can be anticipated. The rhodanine ring itself contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl and thiocarbonyl groups). The diethylamino group and the aromatic ring introduce further possibilities for van der Waals interactions and potential π-π stacking with aromatic residues in a protein's active site. A theoretical NCI analysis would be instrumental in mapping these interactions and quantifying their relative strengths, offering a detailed picture of the molecule's interaction landscape.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. While specific and detailed docking studies for this compound are not readily found in the reviewed literature, numerous studies on closely related 5-benzylidene rhodanine derivatives provide a strong basis for understanding its potential binding modes and affinities.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated by a scoring function, which calculates a binding affinity, often expressed in kcal/mol. Lower (more negative) binding energies suggest a more stable and potentially more potent interaction.

Studies on similar 5-benzylidene rhodanine derivatives have shown their potential to inhibit various enzymes by binding to their active sites. For example, derivatives have been docked against targets such as MurD ligase, an essential bacterial enzyme, and various protein kinases, which are crucial in cancer signaling pathways. These studies reveal that the rhodanine core often forms key hydrogen bonds with backbone atoms of the protein, while the substituted benzylidene moiety extends into a hydrophobic pocket, making crucial van der Waals contacts.

To illustrate the type of data obtained from such studies, the following table presents representative binding affinities and interacting residues for similar rhodanine derivatives against hypothetical enzyme targets.

Disclaimer: The following data is illustrative and based on findings for closely related rhodanine derivatives. It does not represent actual experimental or computational results for this compound.

Target EnzymeSimilar Rhodanine DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A 5-(4-methoxybenzylidene)rhodanine-8.2Lys72, Glu91, Val57
MurD Ligase 5-(4-chlorobenzylidene)rhodanine-7.5Arg37, Gly73, Ser71
VEGFR-2 5-(3,4-dimethoxybenzylidene)rhodanine-9.1Cys919, Asp1046, Phe1047

The development of robust computational protocols is essential for accurately simulating the interaction between an enzyme and an inhibitor like this compound. Such protocols typically involve a multi-step process that goes beyond simple molecular docking to provide a more dynamic and energetically refined picture of the binding event.

A typical computational protocol for enzyme inhibitor simulation includes:

Homology Modeling or Crystal Structure Preparation: If the 3D structure of the target enzyme is not experimentally determined, a homology model is built based on the structure of a similar protein. If a crystal structure is available, it is prepared for simulation by adding hydrogen atoms, assigning protonation states, and removing any non-essential molecules.

Molecular Docking: As a first step, molecular docking is used to generate a plausible binding pose of the inhibitor in the enzyme's active site. This provides a starting point for more rigorous calculations.

Molecular Dynamics (MD) Simulations: The docked complex is then subjected to MD simulations. This technique simulates the movement of atoms in the system over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. MD simulations can reveal conformational changes that occur upon ligand binding.

Free Energy Calculations: To obtain a more accurate estimate of the binding affinity, free energy calculation methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed. These methods calculate the free energy of binding by considering various energetic contributions, including electrostatic, van der Waals, and solvation energies.

While a specific computational protocol developed for simulating the inhibition of an enzyme by 5

Elucidation of Structure Activity Relationships Sar

Influence of Structural Modifications on Biological Activity

The introduction of substituents at the N-3 position of the rhodanine (B49660) ring, particularly those containing a carboxyl group, has been identified as a crucial strategy for modulating biological activity and potentially reducing toxicity. The length of the carboxyalkyl chain at this position plays a significant role in the antimicrobial properties of these compounds.

Research has demonstrated that the antibacterial activity of rhodanine derivatives with a carboxyalkyl fragment at the N-3 position is often more effective than those with an amino group substituent at the C-5 position. nih.gov Specifically, in a series of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids, a clear correlation was observed between the antimicrobial activity and the number of methylene (B1212753) groups in the linker at the N-3 position. For derivatives with a pyridin-2-ylmethylidene group at the C-5 position, the lowest activity was observed with a linker of three carbon atoms (n=3), while the highest activity was seen with a linker containing ten carbon atoms. mdpi.com This suggests that the lipophilicity conferred by the longer alkyl chain may facilitate better penetration into bacterial cells. mdpi.com

Table 1: Impact of N-3 Carboxyalkyl Chain Length on Antimicrobial Activity
N-3 SubstituentC-5 SubstituentTarget OrganismActivityReference
CarboxypropylPyridin-2-ylmethylideneGram-positive bacteriaLowest activity mdpi.com
CarboxydecylPyridin-2-ylmethylideneGram-positive bacteriaHighest activity mdpi.com
Carboxyethyl4'-(N,N-dialkyl-amino)benzylideneGram-positive bacteriaSimilar to C3, C4 nih.gov
Carboxypropyl4'-(N,N-dialkyl-amino)benzylideneGram-positive bacteriaSimilar to C2, C4 nih.gov
Carboxybutyl4'-(N,N-dialkyl-amino)benzylideneGram-positive bacteriaSimilar to C2, C3 nih.gov

The arylidene moiety at the C-5 position is a key determinant of the biological activity of rhodanine derivatives. The nature and substitution pattern of this aromatic ring significantly influence the compound's potency and spectrum of action. The introduction of a large hydrophobic group on the arylidene substituent at the C-5 position has been shown to be beneficial for antibacterial activity. nih.gov

The position of heteroatoms within the arylidene ring also plays a critical role. For instance, in a study of 5-pyridylmethylidene derivatives, compounds with the nitrogen atom at the 2-position of the pyridine (B92270) ring (pyridin-2-ylmethylidene) exhibited the highest antimicrobial activity against Gram-positive bacteria. In contrast, derivatives with the nitrogen at the 3-position showed the lowest activity. mdpi.com This highlights the importance of the spatial arrangement of atoms for interaction with biological targets.

Furthermore, the introduction of an additional electron-withdrawing group on the aryl ring at the C-5 position has been found to enhance antibacterial activity. nih.gov This suggests that the electronic properties of the arylidene moiety are as important as its steric properties in dictating the biological response.

The diethylamine (B46881) group at the para-position of the benzylidene ring is a significant contributor to the biological and chemical properties of 5-(4-Diethylaminobenzylidene)rhodanine. This electron-donating group enhances the electron density of the aromatic system, which can influence its interaction with biological targets and its chemical reactivity.

In the context of antimicrobial activity, the presence of a 4'-(N,N-dialkyl-amino)benzylidene moiety at the C-5 position has been associated with potent bacteriostatic or bactericidal activity against Gram-positive bacteria. nih.gov The electron-donating nature of the diethylamino group in this compound has been shown to enhance its ability to complex with metal ions, such as lead (Pb²⁺), which is relevant for its chemosensing applications. mdpi.com

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of this compound derivatives is crucial for their biological activity, as it dictates how they fit into the binding sites of their molecular targets. X-ray crystallography studies of related compounds have provided insights into their solid-state conformation. For instance, the crystal structure of a salt of a derivative, 4-[5-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-3H-imidazol-2-yl]-1-methylpiperazin-1-ium 3-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxothiazolidin-3-yl}propionate, revealed specific conformational features. In this structure, the N-atom of the piperazine (B1678402) ring is protonated by a proton transfer from the carboxyl group of the rhodanine derivative. A significant difference in the conformation of the protonated and non-protonated forms was observed in the location of the arylidene-imidazolone substituent. oatext.com

SAR in Chemosensing Applications for Metal Ions

The rhodanine scaffold is known for its ability to complex with heavy metal ions, and this compound has been investigated for its potential in chemosensing applications. The structure-activity relationship in this context is heavily influenced by the electronic properties of the substituents.

The electron-donating diethylamino group in this compound plays a pivotal role in its metal-sensing capabilities. This group enhances the molecule's ability to complex with certain metal ions. For example, in the detection of lead ions (Pb²⁺), the presence of the 5-(4-diethylamino-benzylidene) group was found to be responsible for an enhanced ability to complex with these ions. mdpi.com Computational studies using Density Functional Theory (DFT) have shown that the most intense negative electrostatic potential is located on the carbonyl group of the rhodanine ring in p-diethiaminobenzylidenerhodanine, suggesting this as a potential site for metal ion complexation. mdpi.com

SAR in Antimicrobial Activity against Bacterial and Fungal Strains

The antimicrobial activity of this compound and its analogs is strongly dependent on their chemical structure. A series of rhodanine 3-carboxyalkanoic acid derivatives with a 4′-(N,N-dialkyl-amino or diphenylamino)-benzylidene moiety at the C-5 position have demonstrated significant bacteriostatic or bactericidal activity, particularly against Gram-positive bacterial strains. nih.gov

One of the primary factors influencing antimicrobial potency is the size and nature of the substituent at the C-5 position. nih.gov An increase in the size of the substituent at this position generally correlates with enhanced activity. For instance, derivatives with a 4'-(N,N-dibutylamino)benzylidene group showed very strong bioactivity. nih.gov

The length of the alkyl chain in the dialkylamino group also modulates the activity. A study comparing derivatives with dimethylamino, diethylamino, and dibutylamino groups at the para position of the benzylidene ring provided insights into this relationship.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 5-(4-Dialkylaminobenzylidene)rhodanine Derivatives
CompoundSubstituent at C-5Staphylococcus aureus ATCC 25923Staphylococcus epidermidis ATCC 12228Bacillus subtilis ATCC 6633Micrococcus luteus ATCC 10240
3a 4'-(N,N-diethylamino)benzylidene62.531.215.615.6
4a 4'-(N,N-dibutylamino)benzylidene7.83.91.951.95
5a 4'-(N,N-diphenylamino)benzylidene1.951.951.951.95

Data extracted from Tejchman et al., 2017. nih.gov

Interestingly, while these compounds are effective against Gram-positive bacteria, they generally lack activity against Gram-negative bacteria and yeast strains. nih.gov This selectivity is likely due to the differences in the cell wall structure between these microorganisms, with the outer membrane of Gram-negative bacteria presenting a significant permeability barrier. nih.gov

SAR in Enzyme Inhibition Profiles

The rhodanine scaffold is a recognized pharmacophore that interacts with various enzymes. The nature of the substituents on the rhodanine ring plays a crucial role in determining the potency and selectivity of this inhibition. For instance, in the context of pentose (B10789219) phosphate (B84403) pathway (PPP) enzymes, the electronic properties of the benzylidene group at the C-5 position are critical. It has been observed that electron-donating groups tend to decrease glucose-6-phosphate dehydrogenase (G6PD) enzyme activity, whereas electron-withdrawing groups can diminish 6-phosphogluconate dehydrogenase (6PGD) enzyme activity. mdpi.com

Derivatives of rhodanine have also been identified as inhibitors of other enzymes, such as protein tyrosine phosphatase of regenerating liver-3 (PRL-3), which is a target in cancer therapy. The substitution pattern on the benzylidene ring directly impacts inhibitory concentration. For example, compound 50 , 5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-one, was found to inhibit PRL-3 with an IC50 value of 15.22 µM. mdpi.com Another class of rhodanines has been identified as novel inhibitors of UDP-N-acetylmuramate/L-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Table 1: SAR of Rhodanine Derivatives in Enzyme Inhibition

CompoundSubstituent at C-5Target EnzymeInhibitory Activity (IC₅₀)Key SAR Finding
General Rhodanine DerivativeBenzylidene with Electron-Donating GroupG6PD-Electron-donating groups decrease enzyme activity. mdpi.com
General Rhodanine DerivativeBenzylidene with Electron-Withdrawing Group6PGD-Electron-withdrawing groups decrease enzyme activity. mdpi.com
Compound 505-chloro-2-(trifluoromethyl)benzylidenePRL-315.22 µMSpecific substitutions on the benzylidene ring confer potent inhibitory activity. mdpi.com

SAR in Antitumor and Antiproliferative Properties

The rhodanine core is a privileged scaffold in the development of anticancer agents. researchgate.net The antitumor activity is highly dependent on the nature and position of substituents on the rhodanine ring. The 5-benzylidene moiety is a critical component for cytotoxicity, and modifications to this group, as well as substitutions at the N-3 position, can significantly modulate the antiproliferative effects.

A general trend observed in the SAR of rhodanine derivatives is that the simultaneous introduction of substituents at both the N-3 and C-5 positions of the rhodanine system often leads to a significant increase in anticancer activity compared to their 3- or 5-monosubstituted counterparts. mdpi.comencyclopedia.pub These 3,5-disubstituted derivatives can also exhibit higher and more selective cytotoxicity against specific cancer cell lines. mdpi.com

For example, a rhodanine-3-carboxylic acid derivative, 38 (4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid), which is substituted at both the N-3 (with a butyric acid group) and C-5 positions, displayed excellent anticancer activity against human ovarian carcinoma A2780 and A2780cisR cells, with IC50 values of 4.4 µM and 3.3 µM, respectively. mdpi.comnih.gov This demonstrates the potency that can be achieved through di-substitution. In contrast, many mono-substituted rhodanines show lower activity levels. The presence of carboxylic acid residues at the N-3 position, in particular, has been found to be highly effective in enhancing anticancer cytotoxicity. mdpi.com

Table 2: Comparison of Mono- vs. Di-substituted Rhodanine Derivatives

Substitution PatternExample CompoundSubstitution DetailsTarget Cell LineAnticancer Activity (IC₅₀)
Mono-substituted (C-5)Compound 9C-5: {4-[3-(4-methoxy-phenyl)-3-oxo-propenyl]-benzylidene}HeLa, HT29, A549, MCF-728.3, 24.5, 26.6, 28.6 µM mdpi.com
Di-substituted (N-3, C-5)Compound 38N-3: Butyric acid; C-5: 4'-N,N-dimethylaminobenzylideneA2780, A2780cisR4.4, 3.3 µM mdpi.comnih.gov
Di-substituted (N-3, C-5)Compound 35N-3: (4-Arylmethylamino)butyl; C-5: ArylideneHuH7 D12, HaCat, MDA-MBD 231<10 µM mdpi.comencyclopedia.pubnih.gov

The identity of the aromatic ring attached to the C-5 position significantly influences antiproliferative activity. Research indicates that the presence of a heteroaryl moiety is often preferable to an aryl substituent for achieving good anticancer activity in 5-substituted rhodanines. mdpi.comencyclopedia.pubnih.gov Heterocyclic rings introduce additional atoms like nitrogen, sulfur, or oxygen, which can alter the electronic properties of the molecule and provide additional points of interaction with biological targets.

For instance, rhodacyanine dyes, which incorporate heteroaromatic rings conjugated to the rhodanine core, have shown potent inhibitory effects on tumor cell growth. nih.gov In one study, a compound featuring a benzothiazole (B30560) moiety directly conjugated to the rhodanine ring exhibited favorable biological properties. nih.gov Another example is compound 12 , a pyrazole-rhodanine derivative, which proved to be a potent agent against leukemia (CCRF-CEM, RPMI-8226) and non-small cell lung cancer (HOP-92) cell lines, with GI50 values of 2.50 µM, 2.52 µM, and 0.62 µM, respectively. encyclopedia.pub This highlights the potential of incorporating heteroaryl systems to enhance the antitumor profile of rhodanine-based compounds.

Table 3: Comparison of Heteroaryl vs. Aryl Substituents at C-5

Substituent TypeExample CompoundC-5 SubstituentTarget Cell LineAnticancer Activity (GI₅₀/IC₅₀)
ArylCompound 154-({4-nitrophenyl}methylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneMCF-711.7 µg/mL mdpi.comencyclopedia.pubnih.gov
HeteroarylCompound 12Pyrazole-rhodanine derivativeHOP-92 (Non-small cell lung)0.62 µM encyclopedia.pub
HeteroarylCompound 10(2-chloro-6,7-dimethoxyquinolin-3-yl)methyleneGastric (HGC), Prostate (DU-145), Breast (MCF-7)Potent Activity Reported mdpi.com

Diverse Research Applications and Functional Development

Development of Chemosensors and Fluorescent Probes for Analytical Applications

Rhodamine-based compounds are well-regarded for their potential in synthesizing chemosensors due to their excellent measurable properties, such as high absorption rates, significant fluorescent quantum yields, and photostability. nih.gov The sensing mechanism often involves the opening of a non-fluorescent spirolactam ring within the rhodanine (B49660) structure upon binding with a target analyte, which triggers a distinct colorimetric and fluorometric response. nih.gov This "on-off" switching capability allows for highly sensitive detection of various analytes, especially metal ions. nih.govekb.eg

The rhodanine moiety and its derivatives have demonstrated significant capabilities as chemosensors for the selective and sensitive detection of a range of metal ions. The analogue, 5-(4-Dimethylaminobenzylidene)rhodanine, is particularly noted for its use in detecting ions such as silver, mercury, copper, gold, platinum, and palladium. chemdad.comchemicalbook.com

Research has shown that rhodamine-based sensors can be engineered for high selectivity. For instance, the rhodamine moiety is known to be highly selective for Cu²⁺ ions. nih.gov In competitive experiments involving a rhodamine-linked iridium(III) complex, the absorbance intensity for Cu²⁺ detection was not significantly affected by the presence of other metal ions, demonstrating its potential for use in complex sample matrices. nih.gov Similarly, a rhodamine-morpholine conjugate (RECM) showed a remarkable fluorescence enhancement with Cu²⁺, while its response was only slightly influenced by other common alkali, alkaline earth, and transition metal cations like K⁺, Na⁺, Ca²⁺, Ag⁺, Cd²⁺, Co²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Zn²⁺, and Fe³⁺. semanticscholar.org

The interaction between the sensor and the metal ion induces a conformational change, such as the opening of a spirolactam ring, which results in a visible color change and a "turn-on" of fluorescence, allowing for qualitative and quantitative analysis. nih.govnih.gov

Table 1: Metal Ions Detected by 5-(4-Dimethylaminobenzylidene)rhodanine and Related Rhodamine-Based Chemosensors
Detected Metal IonSensor/ReagentDetection PrincipleObserved ChangeReference
Ag⁺, Hg²⁺, Cu²⁺, Au, Pd, Pt5-(4-Dimethylaminobenzylidene)rhodanineComplex formationForms red or red-violet precipitates in weakly acidic medium chemdad.comchemicalbook.comscispace.com
Cu²⁺Rhodamine-linked Iridium(III) complexSpirolactam ring-openingSolution turns pink, new absorption peak at 555 nm nih.gov
Cu²⁺Rhodamine-morpholine conjugate (RECM)Fluorescence enhancementRemarkably enhanced orange fluorescence semanticscholar.org
Fe³⁺, Hg²⁺, Pb²⁺, Fe²⁺Rhodamine B and 2-aminopyridine (B139424) conjugateColorimetric and fluorescence changeColor changes to pink with orange fluorescence researchgate.net
Al³⁺, Ga³⁺, In³⁺, Tl³⁺Rhodamine 6G hydrazide conjugateColorimetric and fluorescence changeColorless solution becomes pink and highly fluorescent researchgate.net

The distinct color change that 5-(4-dialkylaminobenzylidene)rhodanine compounds undergo upon complexation with specific metal ions makes them highly suitable for colorimetric assays. The dimethyl- analogue is well-documented as a silver-specific dye used to quantify the autoradiographic deposition of silver on X-ray film in a colorimetric assay. chemdad.comchemicalbook.comsigmaaldrich.com This application leverages the formation of a colored complex that can be measured to determine the concentration of the target analyte.

Furthermore, this compound serves as an effective titration indicator. idealmedical.co.za It is specifically used as an indicator in the titration of cyanide solutions with silver nitrate. chemdad.comchemicalbook.comsigmaaldrich.com During the titration, the endpoint is signaled by a distinct color change, indicating the completion of the reaction between the cyanide and silver ions.

The strong absorbance properties of 5-(4-Diethylaminobenzylidene)rhodanine and its analogues have led to their use in photometric and spectrophotometric determination methods. The dimethyl- analogue is utilized in the photometric determination of autoradiograms. chemicalbook.com

An extraction-spectrophotometric method has been developed for the determination of copper (Cu) and manganese (Mn) using 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR). researchgate.netajol.info In this method, the metal ions form a complex with the reagent in a weakly acidic medium, which can then be extracted and measured. ajol.info The maximum absorbance for both the Cu and Mn complexes occurs at a wavelength of 480 nm. researchgate.netajol.info Studies on the stoichiometry of these reactions revealed that the metal-to-ligand ratio can vary (1:1, 1:2, and 1:3) depending on the pH of the solution. researchgate.netajol.info

Table 2: Spectrophotometric Data for Metal Ion Determination using 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR)
ParameterCopper (Cu) ComplexManganese (Mn) ComplexReference
Maximum Absorbance (λmax)480 nm480 nm researchgate.netajol.info
Molar Extinction Coefficient (pH 2)3.8 x 10³ L·mol⁻¹·cm⁻¹2.76 x 10³ L·mol⁻¹·cm⁻¹ ajol.info
Molar Extinction Coefficient (pH 8)7.6 x 10³ L·mol⁻¹·cm⁻¹1.5 x 10³ L·mol⁻¹·cm⁻¹ ajol.info
Metal:Ligand Ratio1:1, 1:2, 1:31:1, 1:2, 1:3 researchgate.netajol.info

Applications in Materials Science and Engineering

The utility of this compound extends beyond analytical chemistry into the realm of materials science, where its electrochemical and photophysical properties are exploited for developing advanced functional materials.

5-(4-Dimethylaminobenzylidene)rhodanine has been identified as a useful research chemical in electrochemical studies investigating the adsorption and corrosion inhibition of metals. cymitquimica.comhimedialabs.com Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, such as this rhodanine derivative, are effective corrosion inhibitors. Their mechanism of action typically involves adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The efficiency of such inhibitors is related to their ability to donate electrons and form coordinate bonds with the metal surface.

In the field of renewable energy, rhodanine dyes have emerged as promising non-fullerene acceptor materials for organic photovoltaic cells (OPVs). researchgate.net Traditional fullerene-based acceptors have drawbacks, including weak absorption in the visible spectrum. researchgate.net Rhodanine-containing small molecules have been synthesized and used as electron acceptors in OPVs. researchgate.net These molecules, featuring a central electron-donating core (like carbazole (B46965) or fluorene) and terminal electron-accepting rhodanine units, exhibit strong light absorption and tunable energy levels. researchgate.net

The integration of these rhodanine-based acceptors has led to significant improvements in device performance. For example, OPVs fabricated with these materials have achieved power conversion efficiencies of up to 3.08% and high open-circuit voltages reaching 1.03 V, demonstrating their potential to enhance the efficiency and viability of organic solar cell technology. researchgate.net

Utilization as Photosensitive Initiators in Photocurable Resin Compositions

The rhodanine molecular structure is recognized for its utility in the development of photoinitiating systems, which are critical components in photopolymerization reactions. These systems enable a resin formulation to absorb light and generate reactive species that initiate polymerization. Dyes are often employed as photosensitizers in these systems to extend the spectral sensitivity of the initiating system to different wavelengths of light, such as near-UV and visible light. The rhodanine class of compounds has been identified among various dye families, including xanthenes, thiazines, and acridines, for their potential application as photosensitizers in photocurable resin compositions. nih.gov This application is crucial for technologies like 3D printing and the manufacturing of photocurable nanocomposites. bohrium.comresearchgate.net The function of a photosensitizer is to absorb light energy and transfer it to another molecule (the photoinitiator), which then produces the radicals or ions that start the polymerization chain reaction. nih.gov

Research in Pharmacological and Biological Contexts

The rhodanine scaffold, a five-membered heterocyclic organic compound, and its derivatives are a significant class of molecules with a history of investigation for a wide range of biological activities. ontosight.ai The versatility of the rhodanine core allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological profiles. nih.gov Research has explored the potential of these compounds as antimicrobial, enzyme-inhibiting, antiproliferative, antiviral, antifungal, antiparasitic, anti-inflammatory, and antidiabetic agents. nih.govnih.govnih.govresearchgate.net The 5-ylidene substitution, in particular, is a common feature in many biologically active rhodanine derivatives, creating a "push-pull" electronic structure that is often crucial for their activity.

Investigation of Antibacterial Properties and Efficacy against Specific Organisms

Derivatives of this compound have been a subject of significant research for their antibacterial properties. Studies consistently show that this class of compounds exhibits more potent activity against Gram-positive bacteria than Gram-negative bacteria, a phenomenon often attributed to differences in the bacterial cell wall structure. oatext.comresearchgate.net

A series of rhodanine-3-carboxyalkanoic acid derivatives featuring a 4′-(N,N-dialkyl-amino)benzylidene moiety at the C-5 position demonstrated notable bacteriostatic or bactericidal activity against reference Gram-positive strains. nih.govresearchgate.net However, these compounds were found to be inactive against the tested Gram-negative bacteria and yeast strains. nih.govresearchgate.net Further investigations into other rhodanine derivatives confirmed potent bactericidal activity against a range of clinically significant Gram-positive pathogens, including vancomycin-resistant Enterococcus (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov For example, one rhodanine compound showed significant activity against various VRE strains with a MIC₉₀ of 8 μM and against MRSA and Staphylococcus epidermidis with a MIC of 4 μM. nih.gov The compounds also demonstrated efficacy against Bacillus species, including Bacillus anthracis, with MIC values ranging from 2 to 8 μM. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for selected rhodanine derivatives against various bacterial strains.

Compound/Derivative ClassOrganismMIC (µg/mL)MIC (µM)
Rhodanine DerivativesVancomycin-Resistant Enterococcus (VRE)4 - 32 nih.gov
Rhodanine Derivative (Rh 2)Methicillin-Resistant S. aureus (MRSA)4 nih.gov
Rhodanine Derivative (Rh 2)Vancomycin-Resistant S. aureus (VRSA)4 nih.gov
Rhodanine Derivative (Rh 2)Staphylococcus epidermidis4 nih.gov
Rhodanine DerivativesBacillus anthracis2 - 8 nih.gov
5-benzylidene substituted rhodaninesS. aureus32
5-benzylidene substituted rhodaninesBacillus subtilis>32
5-benzylidene substituted rhodaninesEscherichia coli>32
5-benzylidene substituted rhodaninesPseudomonas aeruginosa>32

Enzyme Inhibition Studies and Characterization of Inhibitory Potency

The rhodanine scaffold is a well-established framework for the design of various enzyme inhibitors. ontosight.ai Derivatives of this structure have been found to inhibit a wide array of enzymes implicated in numerous diseases. nih.gov One of the most notable targets is aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme is a therapeutic strategy for preventing complications of diabetes, such as peripheral neuropathy. nih.gov

Beyond aldose reductase, rhodanine derivatives have been identified as inhibitors of other significant enzymes. For instance, certain arylalkylidene rhodanines have been shown to inhibit HCV NS3 protease, a serine protease essential for the replication of the Hepatitis C virus. nih.gov Other research has identified rhodanine derivatives as inhibitors of phosphodiesterase type 4 (PDE4) and the phosphatase JSP-1. nih.gov Studies focusing on structure-activity relationships have demonstrated that modifications to the aryl-benzylidene portion of the molecule can significantly impact inhibitory potency. nih.gov For example, appending stronger electron-withdrawing groups to this position has been shown to yield analogs with greater potency against JSP-1. nih.gov More recently, rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives were evaluated as novel inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, showing IC₅₀ values in the low micromolar range. researchgate.net

Evaluation of Antiproliferative Activity against Cancer Cell Lines

The antiproliferative activity of rhodanine derivatives against various human cancer cell lines has been extensively documented. researchgate.netencyclopedia.pubnih.gov A derivative closely related to the title compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, displayed excellent anticancer activity against human ovarian carcinoma cell lines A2780 and A2780cisR, with IC₅₀ values of 4.4 µM and 3.3 µM, respectively. encyclopedia.pubnih.gov This particular compound was found to be significantly more cytotoxic than the conventional chemotherapy drug cisplatin (B142131) in both cell lines. encyclopedia.pubnih.gov

Another study highlighted (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide, which showed potent antiproliferative activity against the A549 lung cancer cell line with an IC₅₀ of 7 µM. encyclopedia.pub Research has also shown that modifications to the rhodanine core can yield compounds with high activity. For instance, some 5-substituted rhodanines demonstrated significant antitumor activity against the MCF-7 human breast carcinoma cell line. encyclopedia.pubnih.gov The antiproliferative potential of the rhodanine scaffold has been demonstrated across a broad spectrum of cancer types, including leukemia, colorectal, prostate, hepatocellular, and lung cancers. encyclopedia.pubnih.gov

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected rhodanine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780 (Ovarian Carcinoma)4.4 encyclopedia.pubnih.gov
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780cisR (Ovarian Carcinoma)3.3 encyclopedia.pubnih.gov
(Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamideA549 (Lung Cancer)7 encyclopedia.pub
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineHuH7 D12 (Hepatocellular Carcinoma)< 10 encyclopedia.pubnih.gov
3-(4-Arylmethylamino)butyl-5-arylidene-rhodanineMDA-MBD 231 (Breast Carcinoma)< 10 encyclopedia.pubnih.gov
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-oneA549 (Lung Cancer)2.66 nih.gov
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-oneHepG2 (Hepatocellular Carcinoma)5.31 nih.gov
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-oneHCT116 (Colorectal Carcinoma)4.48 nih.gov
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-oneMCF-7 (Breast Carcinoma)6.42 nih.gov
5-[4-(phenylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-oneMCF-7 (Breast Carcinoma)7.67 µg/mL encyclopedia.pubnih.gov
5-[4-({4-nitrophenyl}methylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-oneMCF-7 (Breast Carcinoma)11.7 µg/mL encyclopedia.pubnih.gov

Research into Antiviral, Antifungal, and Antiparasitic Actions

The broad biological profile of rhodanine derivatives includes investigations into their effectiveness against viral, fungal, and parasitic pathogens. nih.govnih.gov The core rhodanine structure is considered a "privileged scaffold" in medicinal chemistry, partly due to its demonstrated potential in developing anti-infective agents. nih.gov

Studies in Anti-Inflammatory and Antidiabetic Pathways

Rhodanine derivatives have been investigated for their potential to modulate pathways involved in inflammation and diabetes. nih.govnih.gov The antidiabetic activity of rhodanines is frequently linked to their ability to inhibit key enzymes in glucose metabolism. nih.gov As mentioned previously, the inhibition of aldose reductase by compounds like epalrestat (B1671369) (a rhodanine-3-acetic acid derivative) is a clinically recognized approach for managing diabetic complications. nih.gov Other studies have explored the inhibition of α-amylase and α-glucosidase, enzymes that control post-meal blood sugar levels by breaking down carbohydrates. researchgate.netnih.gov For instance, a series of novel spirooxindole pyrrolidine derivatives containing a rhodanine moiety demonstrated good α-amylase inhibition with IC₅₀ values ranging from 1.49 to 3.06 µM. researchgate.net

In the context of anti-inflammatory research, rhodanine-based compounds have been evaluated as inhibitors of enzymes that play a role in inflammatory signaling. nih.gov Studies have identified rhodanine derivatives as inhibitors of JSP-1, a dual-specificity phosphatase, and phosphodiesterase type 4 (PDE4), both of which are involved in inflammatory processes. nih.gov This suggests that the rhodanine scaffold could be a valuable starting point for developing novel anti-inflammatory agents. ontosight.ai

Functional Derivatization for Enhanced or Novel Properties

The rhodanine scaffold, the core of this compound, is a highly versatile platform in medicinal and materials chemistry. nih.gov Its structure offers multiple sites for chemical modification, particularly at the C-5 and N-3 positions, allowing for the introduction of diverse functional groups. nih.gov This derivatization is a key strategy for developing novel molecules with enhanced or entirely new properties, leading to a wide array of applications. Researchers leverage the reactivity of the rhodanine core to construct complex molecular architectures, including specialized dyes, synergistic hybrid compounds, and advanced polymers. mdpi.comnih.govresearchgate.net

Synthesis and Evaluation of Rhodanine-Based Azo Dyes

Azo dyes are a significant class of organic compounds characterized by the presence of a diazene (B1210634) functional group (–N=N–), which links two aromatic rings. The synthesis of azo dyes based on the rhodanine framework is a prominent area of research, yielding compounds with interesting optical and chemical properties. The general synthesis method involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner, such as the rhodanine core. nih.gov

Recent research has focused on the design and synthesis of novel rhodanine azo compounds for various applications, including as chemosensors for metal ions. mdpi.comsemanticscholar.orgresearchgate.net For instance, a series of rhodanine azo dyes containing a naphthalene (B1677914) ring was synthesized and evaluated for their ability to detect transition metals. mdpi.comsemanticscholar.org The study found that these dyes exhibited selectivity and sensitivity towards specific ions, with one derivative, in particular, showing a high affinity for Fe³⁺ ions. mdpi.comsemanticscholar.orgresearchgate.net This interaction was observable through distinct color changes and was quantified using UV-vis and fluorescence spectroscopy. mdpi.comresearchgate.net

The key findings from the evaluation of one such rhodanine-azo chemosensor are summarized below.

PropertyValue
Target IonFe³⁺
Association Constant (Ka)4.63 × 10⁸ M⁻¹
Limit of Detection (LOD)5.14 µM
Binding Stoichiometry (Dye:Ion)1:2
Data derived from studies on rhodanine-based azo dyes designed as chemosensors. mdpi.comresearchgate.net

The solvatochromic properties of these dyes—their ability to change color in response to the polarity of the solvent—have also been investigated. nih.gov This behavior, along with their potential as acid-base indicators, underscores the functional versatility achieved by integrating the azo group with the rhodanine scaffold. nih.govuobaghdad.edu.iq

Creation of Hybrid Molecular Architectures with Synergistic Effects

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active moieties) to create a single hybrid molecule. The goal is to develop compounds with improved affinity, better efficacy, or a dual mode of action that can address multiple biological targets simultaneously. The rhodanine core is an excellent scaffold for this approach due to its established biological activities and synthetic tractability. mdpi.comnih.gov

Researchers have successfully created novel hybrid molecules by combining rhodanine with other pharmacologically active structures, leading to synergistic effects.

Neocryptolepine (B1663133)–Rhodanine Hybrids : A series of hybrids linking the neocryptolepine core (an indoloquinoline alkaloid) with a 5-arylidene rhodanine moiety has been synthesized. nih.gov These compounds were evaluated for their in vitro antiproliferative activity against human breast (MDA-MB-231) and liver (HepG-2) cancer cell lines, demonstrating the potential of this hybrid architecture in oncology. nih.gov

Rhodanine–Thiazole (B1198619) Hybrids : New compounds clubbing rhodanine with a thiazole moiety have been developed as potential antidiabetic agents. nih.gov These hybrids were designed to act as dual inhibitors of enzymes involved in glucose metabolism (human pancreatic α-amylase and human lysosomal acid-α-glucosidase) and as activators of the PPAR-γ receptor to enhance insulin (B600854) sensitivity. nih.gov

Rhodanine-Salicylic Acid Hybrids : Through pharmacophore-based screening, it was discovered that compounds containing both a rhodanine moiety and a salicylic (B10762653) acid substitution exhibited significant inhibition of HIV-1 integrase, a key enzyme in viral replication. mdpi.com The most potent compound from this series inhibited the enzyme's catalytic activities with IC₅₀ values in the low micromolar range. mdpi.com

Development of Rhodanine-Containing Multicyclic Polymers

Beyond small molecules, the unique chemical reactivity of the rhodanine core has been harnessed to construct complex, multicyclic polymers. researchgate.netnih.gov Cyclic polymers possess distinct physical properties compared to their linear counterparts, but their synthesis is often challenging. researchgate.netnih.gov A novel strategy utilizes rhodanine's dual functionality: it can act as a monomer in a Knoevenagel condensation polymerization and as an initiator for anionic ring-opening polymerization (AROP). nih.gov

The process leverages two key reactions:

Knoevenagel Reaction : The active methylene (B1212753) group on the rhodanine ring readily reacts with aldehydes. This highly efficient condensation reaction allows for the incorporation of rhodanine moieties into a polymer backbone, side chain, or branched chain. researchgate.netnih.gov

Anionic Ring-Opening Polymerization (AROP) : The rhodanine structure itself can initiate the AROP of monomers like thiiranes to produce cyclic polythioethers. researchgate.netnih.govresearchgate.net

This dual-role chemistry provides a straightforward method for creating a wide variety of complex polymer architectures. nih.gov By combining these two polymerization techniques, researchers can produce intricate structures such as branched multicyclic polymers and cyclic graft copolymers. researchgate.net This approach represents a significant advancement in polymer synthesis, enabling access to complex topologies that were previously difficult to obtain. nih.gov

Biomolecular Interactions and Mechanistic Insight

Investigation of Ligand-Receptor/Target Binding Mechanisms

While direct studies detailing the specific ligand-receptor binding mechanism of 5-(4-diethylaminobenzylidene)rhodanine are not extensively available in the reviewed scientific literature, the mechanisms of the broader rhodanine (B49660) class of compounds have been widely investigated. These studies provide significant insight into the potential interactions of this specific derivative. The introduction of diverse substituents at the C-5 and N-3 positions of the rhodanine ring is a common strategy for developing novel therapeutic leads. nih.gov

Rhodanine derivatives have been identified as inhibitors of numerous enzymes through varied mechanisms of action. Computational docking and molecular dynamics simulations, alongside enzymatic assays, have elucidated how these compounds fit into the active sites of their target proteins.

Key Molecular Targets and Mechanisms for Rhodanine Derivatives:

Enzyme Inhibition: The rhodanine scaffold is a common feature in many enzyme inhibitors. mdpi.com For instance, certain derivatives inhibit HIV-1 Integrase, an essential enzyme for viral replication, by binding to its active site. mdpi.comnih.gov Molecular docking studies have suggested that the rhodanine core can form crucial interactions, such as hydrogen bonds, with key amino acid residues within the enzyme's catalytic domain. acs.org

Topoisomerase II (Topo II) Inhibition: Some N-glucosylated rhodanine derivatives have been shown to target Topo II. Their mechanism involves not only binding to the enzyme but also intercalating with DNA, thereby stabilizing the DNA-Topo II complex and preventing the re-ligation of DNA strands, which ultimately leads to cancer cell death. acs.orgnih.gov

Protein Phosphatase Inhibition: The rhodanine structure has been incorporated into inhibitors of protein phosphatases like PTP1B and Prl-3, which are implicated in diseases such as diabetes and cancer. google.com

Receptor Agonism: A series of rhodanine derivatives have been characterized as agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in adipogenesis and glucose metabolism. nature.com These compounds were found to bind to the receptor and activate the transcription of its target genes. nature.com

The binding mode is significantly influenced by the substitutions on the rhodanine core. The benzylidene moiety at the C-5 position, as seen in this compound, plays a critical role in establishing interactions with the target protein, often fitting into a hydrophobic pocket, while the rhodanine ring itself may engage in hydrogen bonding or metal chelation. nih.gov

Table 1: Illustrative Molecular Targets and Mechanisms of Action for the Rhodanine Compound Class.
Target ClassSpecific Target ExampleProposed Mechanism of ActionTherapeutic Area
Viral EnzymeHIV-1 IntegraseInhibition of 3'-processing and strand transfer catalytic activities. nih.govAntiviral
Human EnzymeTopoisomerase IIEnzyme inhibition and DNA intercalation. acs.orgnih.govAnticancer
Nuclear ReceptorPPARγReceptor agonism, promoting transcription. nature.comAntidiabetic
Fungal EnzymeProtein Mannosyl Transferase 1 (PMT1)Enzyme inhibition, disrupting cell wall integrity. nih.govAntifungal
Human EnzymeProtein Tyrosine Phosphatase 1B (PTP1B)Enzyme inhibition. google.comAntidiabetic, Anticancer

Advanced Biophysical Methodologies for Characterizing Biomolecular Interactions

A suite of advanced biophysical techniques is essential for the quantitative characterization of the interactions between small molecules like this compound and their biological targets. These methods provide crucial data on binding affinity, kinetics, stoichiometry, and thermodynamics, which are vital for drug discovery and development.

Microscale Thermophoresis (MST) is a powerful, immobilization-free technique used to quantify biomolecular interactions in solution. mdpi.com It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell. researchgate.net When a ligand binds to a fluorescently labeled target molecule, these properties are altered, leading to a change in the thermophoretic movement, which is detected and used to determine the binding affinity (KD). nih.gov

While no specific MST data for this compound has been reported in the reviewed literature, this technique is highly suitable for studying its interaction with potential protein targets. In a typical experiment, a constant concentration of a fluorescently labeled target protein would be titrated with varying concentrations of the rhodanine compound. The resulting changes in fluorescence within the temperature gradient would be plotted against the ligand concentration to derive the dissociation constant (KD).

Table 2: Illustrative Example of MST Data for a Protein-Ligand Interaction.
Interacting MoleculesTechniqueParameter MeasuredIllustrative ValueConditions
Target Protein (Labeled) + Small Molecule LigandMSTDissociation Constant (KD)3.16 nM25°C, 40% LED power, Medium MST power nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics of biomolecular interactions. researchgate.net In an SPR experiment, one binding partner (the ligand, e.g., a protein) is immobilized on a sensor chip surface, and the other partner (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is measured and plotted as a sensorgram. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Specific SPR studies for this compound were not found in the reviewed literature. However, SPR is a standard method for characterizing the binding kinetics of small molecules to their protein targets. It would be instrumental in defining the binding and unbinding rates of this compound to a target like HIV-1 Integrase or Topoisomerase II, providing deeper mechanistic insight beyond simple affinity measurements.

Table 3: Illustrative Kinetic Parameters Obtainable from SPR Analysis.
ParameterSymbolDescriptionIllustrative Value
Association Rate ConstantkaThe rate of complex formation.1 x 105 M-1s-1
Dissociation Rate ConstantkdThe rate of complex decay.1 x 10-3 s-1
Equilibrium Dissociation ConstantKD (kd/ka)A measure of binding affinity.10 nM

Analytical Ultracentrifugation (AUC) is a solution-based method that characterizes macromolecules and their interactions by monitoring their sedimentation behavior in a strong centrifugal field. In a sedimentation velocity (SV-AUC) experiment, the formation of a complex between a protein and a ligand like this compound can be detected as an increase in the sedimentation coefficient of the protein. This technique is particularly valuable for studying complex systems, determining binding stoichiometry, and characterizing binding affinity across a wide range of interactions. No studies utilizing AUC for this compound were identified.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a biomolecular binding event. It is considered the gold standard for thermodynamic characterization of interactions. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction. No ITC data specific to this compound was found in the searched literature.

Fluorescence Correlation Spectroscopy (FCS) is a high-sensitivity technique that analyzes fluorescence fluctuations within a microscopic observation volume to provide information on the concentration and diffusion time of fluorescent particles. When a small fluorescently labeled ligand binds to a larger protein, its diffusion time slows significantly. By titrating a labeled ligand with increasing concentrations of a target protein, FCS can be used to determine the binding affinity. Conversely, if a labeled protein is used, its diffusion time will also change upon binding to a small molecule if there is a significant conformational or size change. As with the other biophysical methods, no FCS-specific studies for this compound were identified.

Lack of Specific Research Data for this compound

Despite a comprehensive search of available scientific literature, no specific studies have been identified that detail the biomolecular interactions, molecular targets, or enzyme inhibition mechanisms of the chemical compound this compound.

While the broader class of rhodanine derivatives has been the subject of extensive research, leading to the identification of various biological activities, this specific compound has not been characterized in the context of the requested analytical techniques or biological pathways.

Our investigation sought to find data pertaining to the following areas:

:

Analytical Size Exclusion Chromatography Coupled with Light Scattering (SEC-MALS/DLS): No studies were found that have utilized SEC-MALS/DLS to analyze the interaction of this compound with biomolecules. This technique is typically used to determine the molar mass and size of macromolecules and their complexes in solution. The absence of such data indicates that the compound's ability to bind to proteins or other macromolecules, and the stoichiometry of any such interactions, have not been formally characterized using this method.

Identification and Elucidation of Molecular Targets and Biological Pathways: The molecular targets and the specific biological pathways affected by this compound remain unelucidated in the scientific literature. While research on other rhodanine derivatives has implicated targets such as various enzymes and proteins involved in cancer and other diseases, these findings cannot be directly attributed to this specific compound without dedicated investigation. mdpi.comencyclopedia.pub

Detailed Analysis of Enzyme Inhibition Mechanisms and Kinetics: There is no available information on the enzyme inhibition mechanisms or kinetic parameters for this compound. Studies on analogous compounds have sometimes revealed mechanisms of action, but this information is not transferable with certainty. mdpi.comencyclopedia.pub

It is important to note that a closely related compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, has shown notable cytotoxic activity against human ovarian carcinoma cell lines. mdpi.comencyclopedia.pub However, the structural differences, specifically the substitution at the diethylamino group, preclude direct extrapolation of its biological activity or molecular targets to this compound.

Future Research Directions and Translational Potential

Rational Design and Development of Next-Generation Rhodanine (B49660) Derivatives for Specific Applications

The future development of rhodanine derivatives will be heavily influenced by rational design strategies, moving beyond serendipitous discovery to the deliberate engineering of molecules with predefined functions. This approach leverages a deep understanding of structure-activity relationships (SAR) and advanced computational tools to create potent and selective agents for specific biological targets. researchgate.netnih.gov

A primary strategy involves the targeted modification of the rhodanine core at its most reactive positions, C-5 and N-3, to optimize therapeutic effects. nih.govekb.egresearchgate.net For instance, the introduction of diverse substituents at these sites is a key method for developing novel rhodanine derivatives with tailored biological activities. nih.gov Computational methods such as molecular docking are instrumental in this process, allowing researchers to predict the binding affinity of designed ligands with target proteins. researchgate.netnih.govresearchgate.net This in silico approach was successfully used to design rhodanine derivatives targeting the PPAR-γ receptor for antihyperglycemic activity, where docking studies predicted favorable binding interactions that were later confirmed by in vitro and in vivo assays. researchgate.netfigshare.com

Future work will likely focus on several key therapeutic areas where rhodanine derivatives have already shown promise:

Antimicrobial and Antiviral Agents: With the rise of multidrug-resistant pathogens, the development of novel antimicrobials is critical. nih.govbenthamdirect.com Rhodanine derivatives have demonstrated potent activity against various bacteria and viruses, including MRSA, Mycobacterium tuberculosis, and HIV. nih.govnih.gov Rational design will focus on optimizing these scaffolds to enhance their efficacy and reduce potential toxicity.

Anticancer Therapeutics: Numerous rhodanine derivatives have exhibited significant anticancer activity against a range of cancer cell lines, including lung and breast cancer. researchgate.netresearchgate.netmdpi.com Future design will aim to improve selectivity for cancer cells over normal cells and to overcome mechanisms of drug resistance. researchgate.net

Metabolic Diseases: Following the clinical use of Epalrestat (B1671369), a rhodanine-containing drug for diabetic complications, research into rhodanines for metabolic disorders continues. researchgate.netekb.eg Rational design of new derivatives targeting enzymes like aldose reductase and receptors such as PPAR-γ is a promising avenue for developing new treatments for diabetes and its complications. researchgate.netfigshare.com

Neurodegenerative Diseases: Rhodanine derivatives are being explored for their potential in diagnosing and treating neurodegenerative conditions like Alzheimer's disease. tandfonline.com Specifically, they have been investigated for their ability to identify tau pathology in the brain. tandfonline.com

The table below summarizes key research findings in the rational design of rhodanine derivatives for various applications.

Target ApplicationDesign StrategyKey Findings
Antihyperglycemic Molecular docking against PPAR-γ receptor; Knoevenagel condensation for synthesis. researchgate.netfigshare.comCompounds with an N-(p-methoxy benzyl) group at the N-3 position showed significant glucose uptake activity. figshare.com
Anticancer Synthesis of N- and 5-disubstituted aminorhodanines via Schiff base and Knoevenagel condensation. researchgate.netNew derivatives showed higher activity against A549 lung cancer cells than the reference drug Erlotinib, with no toxicity to normal cells. researchgate.net
Antiviral (HIV-1 Integrase) Design and synthesis of novel rhodanine derivatives; docking studies to understand SAR. nih.govModifications to the aryl and alkylidene substructures influenced inhibitory potency against HIV-1 integrase. nih.gov
Carbonic Anhydrase Inhibition Synthesis of rhodanine-linked benzenesulfonamides to target specific isoforms. mdpi.comSynthesized molecules showed potent, nanomolar-range inhibition of hCA I, II, IX, and XII isoforms. mdpi.com

Exploration of Novel Research Applications in Emerging Scientific Fields

Beyond their established roles in medicinal chemistry, the unique physicochemical properties of rhodanine derivatives, including 5-(4-Diethylaminobenzylidene)rhodanine, make them attractive candidates for a range of applications in emerging scientific and technological fields.

Chemosensors and Analytical Reagents: The rhodanine core has proven effective in the development of chemosensors for detecting metal ions. mdpi.com For example, 5-(p-Dimethylaminobenzylidene) rhodanine has been utilized as a reagent for the spectrophotometric determination of copper and manganese. researchgate.net Future research will likely focus on designing derivatives with enhanced selectivity and sensitivity for a wider range of analytes, including heavy metals and biologically important ions. mdpi.comelsevierpure.com The development of fluorescent probes based on the rhodanine scaffold is another promising area, with applications in cellular imaging. mdpi.com

Materials Science: Rhodanine derivatives are being investigated for their potential in advanced materials. Polyrhodanine-based nanomaterials are being explored for various biomedical applications. tandfonline.com There is also interest in their use for developing supercapacitors and protective surface coatings, leveraging their electronic properties and chemical stability. mdpi.com

Optoelectronic Materials: The conjugated structure of many 5-ylidene rhodanine derivatives imparts interesting optical and electronic properties, making them suitable for use as dyes and in other optoelectronic applications. pku.edu.cn

Advancement of Synthetic and Characterization Methodologies for Rhodanine Compounds

Progress in the fields of rhodanine-based research is intrinsically linked to the continuous improvement of synthetic and analytical techniques. Future research will aim to develop more efficient, sustainable, and versatile methods for both creating and characterizing these valuable compounds.

Advancements in synthetic methodologies are focused on improving efficiency and environmental friendliness. While the Knoevenagel condensation remains a cornerstone for synthesizing 5-ylidene derivatives, researchgate.net researchers are exploring green chemistry approaches. rsc.org This includes the use of aqueous reaction media and developing tandem protocols that combine multiple reaction steps into a single, efficient process, which minimizes waste and simplifies operations. rsc.org

In parallel, the characterization of rhodanine derivatives is becoming increasingly sophisticated. Standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain essential for structural confirmation. figshare.commdpi.com X-ray crystallography provides definitive insights into the three-dimensional structure and conformation of these molecules, which is crucial for understanding their interaction with biological targets. nih.gov Furthermore, the integration of computational methods, such as Density Functional Theory (DFT), with experimental data provides a deeper understanding of the electronic structure and reactivity of rhodanine compounds, which can guide the design of new derivatives with tailored properties. mdpi.com

Q & A

Q. Q1. What are the primary analytical chemistry applications of 5-(4-Diethylaminobenzylidene)rhodanine, and how is its selectivity optimized for metal ion detection?

Answer: This compound is widely used as a chelating agent for spectrophotometric determination of trace metals like gold(III) ions. Its selectivity arises from the benzylidene group’s electron-donating diethylamino substituent, which enhances binding affinity at specific pH ranges (pH 2–4). To optimize selectivity, researchers adjust pH, use masking agents (e.g., EDTA for competing ions), and immobilize the compound on solid supports to improve stability and reusability .

Q. Q2. How is this compound synthesized, and what purity validation methods are recommended?

Answer: The compound is typically synthesized via a Knoevenagel condensation between rhodanine and 4-diethylaminobenzaldehyde in acetic acid with ammonium acetate as a catalyst. Purity is validated using HPLC (C18 column, methanol/water mobile phase), melting point analysis (285–288°C), and FT-IR spectroscopy to confirm the presence of characteristic C=S (1250 cm⁻¹) and C=N (1600 cm⁻¹) stretches .

Q. Q3. What protocols are recommended for using this compound in histochemical staining of copper deposits?

Answer: For Wilson’s disease diagnosis, prepare a staining solution by dissolving 2 g of the compound in 1 L of denatured alcohol. Apply to tissue sections, incubate at 37°C for 24 hours, and observe copper-rhodanine complexes under brightfield microscopy (reddish-brown deposits). Include controls with known copper-positive samples and validate with atomic absorption spectroscopy .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituent effects) influence the antimicrobial activity of 5-arylidenerhodanine derivatives?

Answer: The antimicrobial activity is highly dependent on substituent positioning. For example:

  • N-3 substitution : A carboxymethyl group enhances activity by forming hydrogen bonds with bacterial targets (e.g., DNA gyrase).
  • C-5 substitution : Bulky groups like triphenylamine reduce activity due to steric hindrance, while electron-withdrawing groups (e.g., nitro) improve membrane permeability.
    SAR studies show that 3,5-disubstitution often reduces efficacy compared to monosubstituted analogs, as seen in glucosylated derivatives .

Q. Q5. What computational strategies are effective in predicting the corrosion inhibition efficiency of this compound on mild steel in acidic media?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to correlate electronic parameters (e.g., HOMO-LUMO gap, dipole moment) with experimental inhibition efficiency. Molecular dynamics simulations model adsorption on Fe(110) surfaces, showing that the compound’s planar structure and sulfur atoms facilitate chemisorption. Validate predictions with electrochemical impedance spectroscopy (EIS) and weight loss assays in 1M HCl .

Q. Q6. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. antibacterial efficacy) across rhodanine derivatives?

Answer: Discrepancies often arise from assay conditions or substituent effects. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923).
  • Control for solubility : Derivatives with hydrophilic groups (e.g., glucosylated analogs) show improved bioavailability but reduced membrane penetration.
  • Mechanistic studies : Employ RNA synthesis inhibition assays for antiviral activity (e.g., herpes simplex virus) versus bacterial membrane disruption tests .

Q. Q7. What advanced spectroscopic techniques characterize the metal-complexation behavior of this compound?

Answer:

  • X-ray Absorption Spectroscopy (XAS) : Probes coordination geometry (e.g., Au(III) binds via sulfur and nitrogen atoms).
  • ESI-MS : Identifies stoichiometry of complexes (e.g., [Au(L)₂]⁺ observed at m/z 789).
  • UV-Vis titration : Determines binding constants (log K ~ 5.2 for Au(III) at λ = 520 nm) .

Methodological Considerations

Q. Q8. How to design a rhodanine-based probe for real-time detection of multiple metal ions in environmental samples?

Answer:

  • Functionalization : Introduce a fluorophore (e.g., dansyl group) at the N-3 position for turn-on fluorescence upon metal binding.
  • Multi-analyte detection : Use principal component analysis (PCA) of UV-Vis/fluorescence spectra to differentiate metal ions (Au³⁺, Cu²⁺, Ag⁺).
  • Field deployment : Immobilize the probe on cellulose membranes and integrate with smartphone-based colorimetry for on-site analysis .

Q. Q9. What are the best practices for evaluating the stability of this compound under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 6 months and monitor purity via HPLC.
  • Light sensitivity : Store in amber vials; UV-Vis spectra (200–800 nm) detect photodegradation products.
  • Long-term stability : NMR (¹³C) confirms structural integrity after 12 months at −20°C .

Retrosynthesis Analysis

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5-(4-Diethylaminobenzylidene)rhodanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.